

# Cyclopentadecanone: A Technical Guide to its Olfactory Profile and Odor Threshold

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cyclopentadecanone**

Cat. No.: **B167302**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Cyclopentadecanone**, a macrocyclic ketone, is a cornerstone of the musk fragrance family, valued for its persistent and versatile scent profile. This technical guide provides an in-depth exploration of the olfactory characteristics of **Cyclopentadecanone**, including its detailed scent description and a review of its odor threshold. The document outlines the sophisticated experimental protocols used to define these properties and delves into the molecular signaling pathways responsible for its perception. This guide is intended to be a comprehensive resource for professionals in fragrance science, sensory research, and drug development who are engaged with the study and application of macrocyclic musks.

## Olfactory Profile of Cyclopentadecanone

**Cyclopentadecanone** possesses a complex and highly valued olfactory profile. It is predominantly characterized by a powerful and elegant musk scent.<sup>[1][2]</sup> This primary note is often accompanied by sweet and powdery nuances, contributing to its widespread use as a fixative in perfumery, where it enhances the longevity of more volatile fragrance components.<sup>[1]</sup> <sup>[3]</sup> The scent is also described as having animalic undertones, reminiscent of natural Tonkin musk.<sup>[2][4]</sup> At high dilutions, its potency becomes more apparent, revealing a soft and warm character.<sup>[1][4]</sup>

The multifaceted scent profile of **Cyclopentadecanone** allows for its versatile application in a wide range of fragrance compositions, from fine perfumes to cosmetics and other scented products.[5][6] Its chemical structure, a 15-membered carbon ring with a ketone functional group, is responsible for its characteristic musk odor.[6][7]

## Odor Threshold of Cyclopentadecanone

The odor threshold is a critical parameter for fragrance ingredients, representing the minimum concentration at which a substance can be detected by the human olfactory system. While extensive research has been conducted on the olfactory properties of **Cyclopentadecanone**, a precise, publicly available quantitative odor threshold value is not readily found in the scientific literature. However, studies have been conducted to determine the olfactory detection thresholds for a range of musk odorants, including **Cyclopentadecanone**, though the specific data has not been widely disseminated.[8]

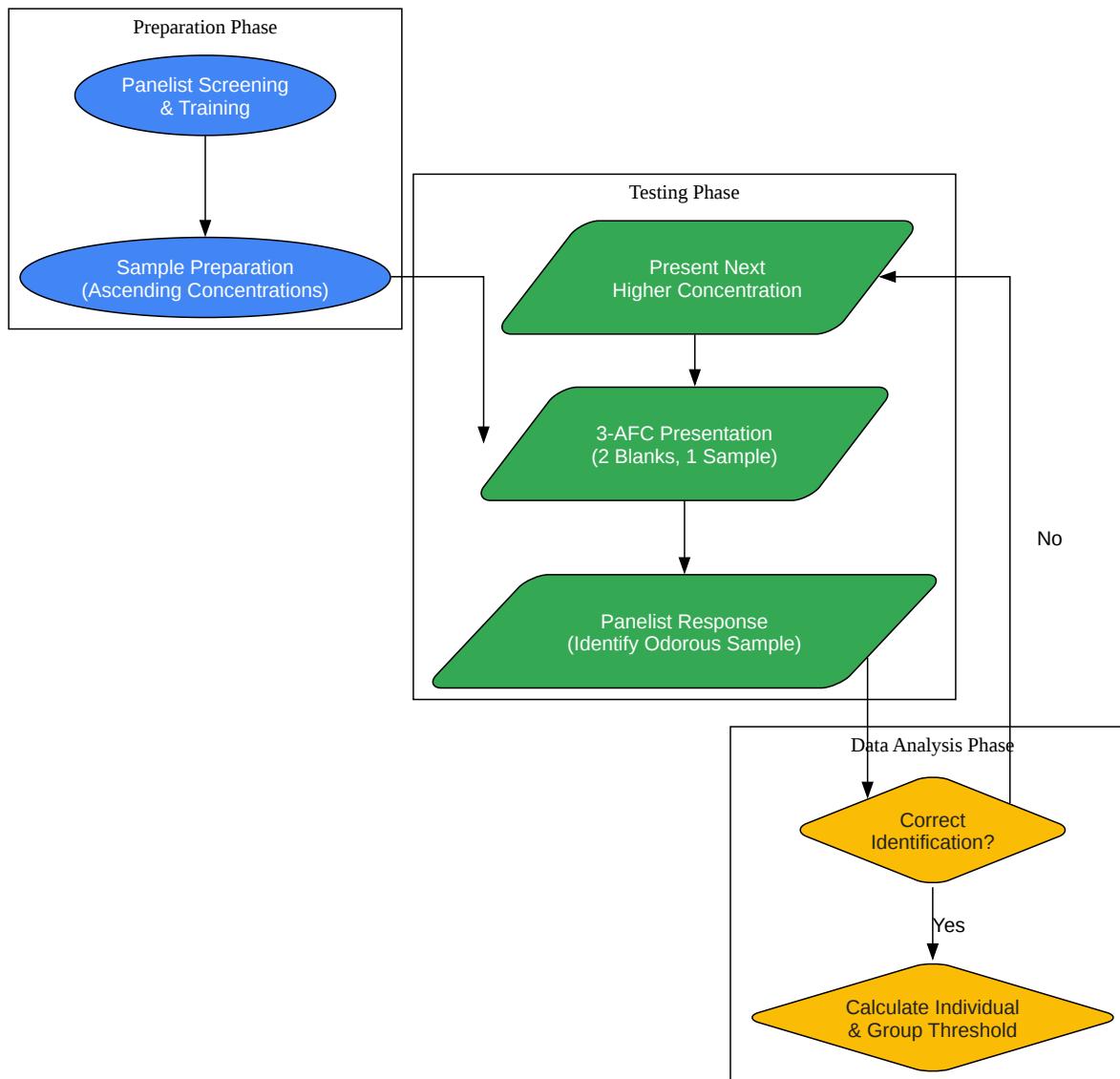
For a comparative perspective, the odor thresholds of other macrocyclic and synthetic musks have been reported. This data provides a valuable context for understanding the relative potency of **Cyclopentadecanone** within the broader family of musk compounds.

Table 1: Comparative Odor Thresholds of Selected Musk Compounds

| Compound                    | Chemical Class     | Odor Threshold     |
|-----------------------------|--------------------|--------------------|
| (R)-Muscone                 | Macrocyclic Ketone | 4.5 ng/L in air    |
| I-Muscone                   | Macrocyclic Ketone | 61 ppb (in water)  |
| d-Muscone                   | Macrocyclic Ketone | 233 ppb (in water) |
| Galaxolide (potent isomers) | Polycyclic Musk    | ≤ 1 ng/L in air    |
| Musk Ketone                 | Nitro Musk         | 0.1 ng/L in air    |

Note: The odor threshold can be influenced by the medium (e.g., air, water) and the specific methodology used for its determination.[9]

## Experimental Protocols


The characterization of the olfactory profile and the determination of the odor threshold of a fragrance compound like **Cyclopentadecanone** involve rigorous and standardized experimental protocols. These methodologies are designed to ensure the reliability and reproducibility of the sensory data.

## Determination of Odor Threshold

A widely accepted standard for determining odor thresholds is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.<sup>[9][10][11]</sup> This method involves presenting a panel of trained sensory assessors with a series of samples of the odorant at increasing concentrations, alongside one or more blank samples.

Key Steps of the ASTM E679 Protocol:

- Panelist Selection and Training: A panel of assessors is selected and trained to recognize and respond to the specific odorant being tested.
- Sample Preparation: A stock solution of **Cyclopentadecanone** is prepared in a suitable solvent. A series of dilutions are then made to create a range of concentrations, typically in geometric progression.
- Presentation: The samples are presented to the panelists in a controlled environment with odor-free air. A common approach is the "three-alternative forced-choice" (3-AFC) method, where two blanks and one odorant sample are presented, and the panelist must identify the sample that is different.
- Ascending Concentration Series: The test begins with a concentration below the expected threshold and gradually increases.
- Threshold Determination: The individual threshold is typically defined as the geometric mean of the last concentration not correctly identified and the first concentration that is correctly identified. The group threshold is then calculated from the individual thresholds.

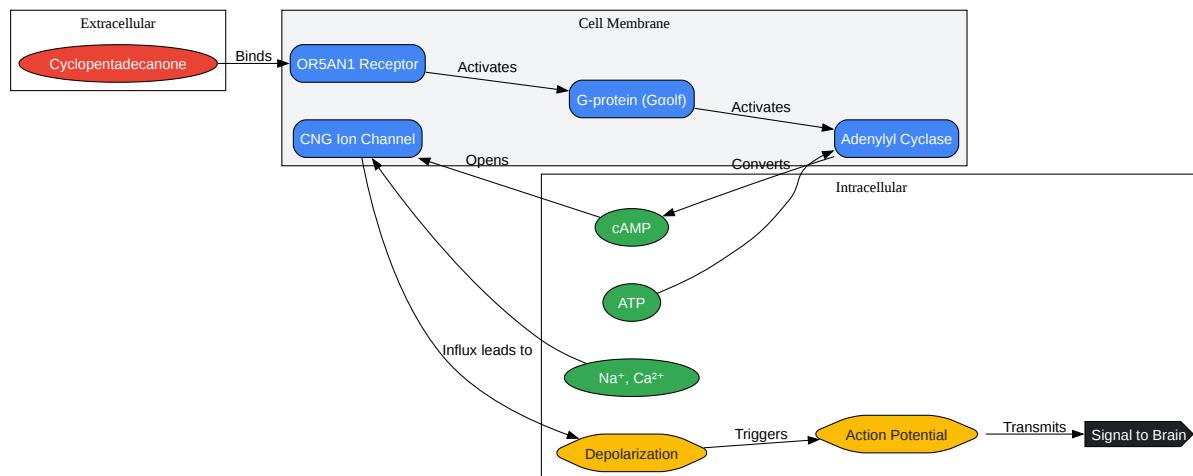
[Click to download full resolution via product page](#)*Workflow for Odor Threshold Determination using ASTM E679.*

## Olfactory Profile Characterization

The detailed olfactory profile of a compound is often determined using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[12\]](#)[\[13\]](#)

GC-O Experimental Protocol:

- Sample Injection: A solution of **Cyclopentadecanone** is injected into the gas chromatograph.
- Chromatographic Separation: The compound travels through a capillary column, separating it from any impurities.
- Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.
- Olfactory Detection: The other stream is directed to a sniffing port, where a trained assessor inhales the effluent and provides a detailed description of the perceived odor. The assessor also notes the intensity and duration of the odor.
- Data Correlation: The timing of the odor perception is correlated with the peaks on the chromatogram, allowing for the precise identification of the compound responsible for a specific scent.


## Signaling Pathways in Cyclopentadecanone Perception

The perception of **Cyclopentadecanone** and other macrocyclic musks is initiated by their interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

The key human olfactory receptor identified to respond to macrocyclic ketones like **Cyclopentadecanone** is OR5AN1.[\[8\]](#)[\[14\]](#)[\[15\]](#) The binding of a **Cyclopentadecanone** molecule to OR5AN1 triggers a conformational change in the receptor, initiating a G-protein-mediated signaling cascade.

### The Olfactory Signaling Cascade:

- Receptor Binding: **Cyclopentadecanone** binds to the OR5AN1 receptor.
- G-protein Activation: The activated receptor interacts with a heterotrimeric G-protein (G<sub>olf</sub>). This leads to the exchange of GDP for GTP on the G<sub>α</sub> subunit, causing its dissociation from the G<sub>βγ</sub> subunits.
- Adenylyl Cyclase Activation: The dissociated G<sub>olf</sub> subunit activates adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
- Depolarization: The opening of CNG channels allows for an influx of cations (Na<sup>+</sup> and Ca<sup>2+</sup>), leading to the depolarization of the olfactory sensory neuron.
- Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.
- Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the musk odor.



[Click to download full resolution via product page](#)

*Signaling pathway for **Cyclopentadecanone** perception via OR5AN1.*

## Conclusion

**Cyclopentadecanone** remains a vital component in the palette of fragrance creators due to its distinctive and desirable olfactory profile. While a precise public odor threshold value is elusive, comparative data with other musks confirm its high potency. The sensory perception of this macrocyclic ketone is underpinned by a well-characterized signaling pathway initiated by the OR5AN1 receptor. A thorough understanding of its scent characteristics, the methodologies for

their evaluation, and the biological mechanisms of its perception is essential for its effective application and for the development of novel fragrance ingredients. This guide provides a foundational technical overview to support ongoing research and development in the fields of fragrance science and sensory perception.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. opac.bhamada.ac.id [opac.bhamada.ac.id]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. musk ketone, 81-14-1 [thegoodsentscompany.com]
- 7. Odor Detection Thresholds in a Population of Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olfactory adaptation, threshold shift and recovery at low levels of exposure to methyl isobutyl ketone (MIBK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. publisherspanel.com [publisherspanel.com]
- 11. env.go.jp [env.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cyclopentadecanone: A Technical Guide to its Olfactory Profile and Odor Threshold]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b167302#olfactory-profile-and-odor-threshold-of-cyclopentadecanone>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)